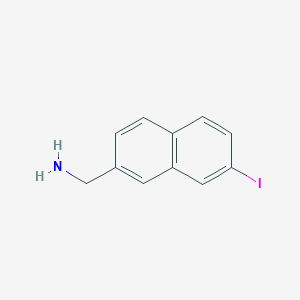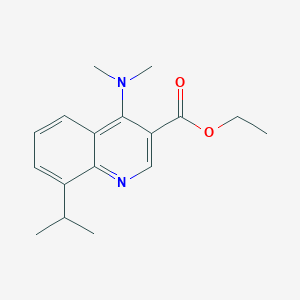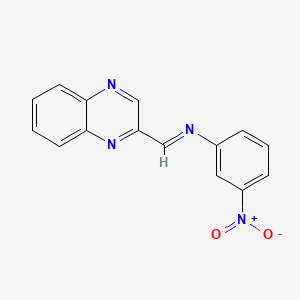
(E)-N-(3-Nitrophenyl)-1-(quinoxalin-2-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline is a heterocyclic aromatic compound with the molecular formula C15H10N4O2 and a molecular weight of 278.27 g/mol This compound is characterized by the presence of a quinoxaline ring, which is a nitrogen-containing heterocycle, and a nitro group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(quinoxalin-2-ylmethylene)aniline typically involves the condensation of quinoxaline-2-carbaldehyde with 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . The general reaction scheme can be represented as follows:
[ \text{Quinoxaline-2-carbaldehyde} + \text{3-nitroaniline} \rightarrow \text{3-Nitro-N-(quinoxalin-2-ylmethylene)aniline} ]
Industrial Production Methods
The synthesis involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Nitro-N-(quinoxalin-2-ylmethylene)aniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The quinoxaline ring can also participate in binding interactions with proteins and enzymes, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler analog without the nitro and aniline substituents.
3-Nitroaniline: Contains the nitro group but lacks the quinoxaline moiety.
N-(quinoxalin-2-ylmethylene)aniline: Similar structure but without the nitro group.
Uniqueness
3-Nitro-N-(quinoxalin-2-ylmethylene)aniline is unique due to the combination of the quinoxaline ring and the nitro group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
104182-65-2 |
|---|---|
Formule moléculaire |
C15H10N4O2 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
N-(3-nitrophenyl)-1-quinoxalin-2-ylmethanimine |
InChI |
InChI=1S/C15H10N4O2/c20-19(21)13-5-3-4-11(8-13)16-9-12-10-17-14-6-1-2-7-15(14)18-12/h1-10H |
Clé InChI |
UPTPDZISOSLMLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11843782.png)

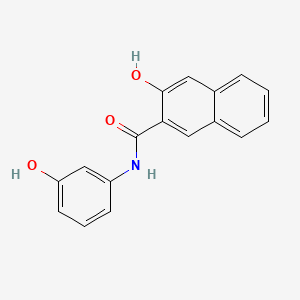

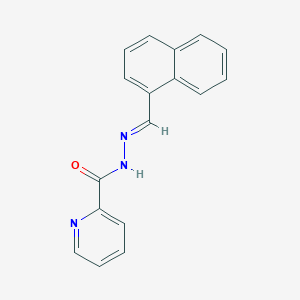
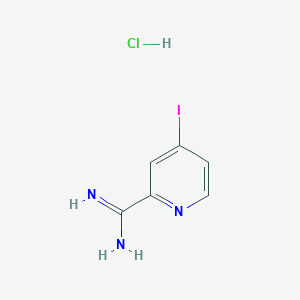
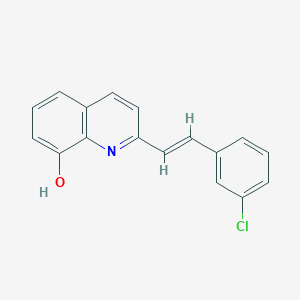
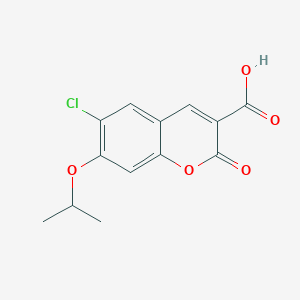
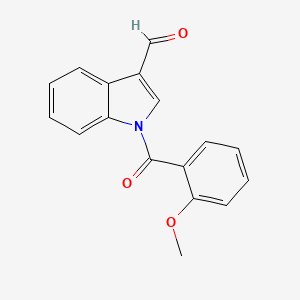
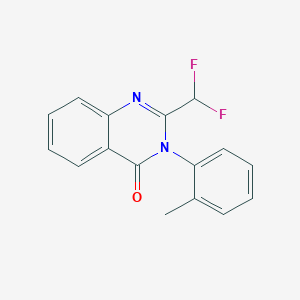
![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)

